molecular formula C8H6F4O B567305 3-Fluoro-2-methoxybenzotrifluoride CAS No. 1214351-59-3

3-Fluoro-2-methoxybenzotrifluoride

Cat. No.: B567305
CAS No.: 1214351-59-3
M. Wt: 194.129
InChI Key: BMUWZZRHXSJWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methoxybenzotrifluoride is a chemical compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Optical Absorption and Spectral Shifts in Fluorinated Liquid Crystals

Research on fluorinated liquid crystals, including those with structures similar to 3-Fluoro-2-methoxybenzotrifluoride, has been conducted to understand their optical absorption behavior and spectral shifts in the ultraviolet region. Studies have employed density functional theory (DFT) and semiempirical approaches to analyze the molecular charge distribution, phase stability, and the effects of substituted groups on transition energies and absorption spectral shifts. This research contributes to the application and operation of these molecules in ultraviolet and visible light regions, highlighting their potential in materials science and optical technologies (Praveen & Ojha, 2014).

Photoresponsive Behaviour of Fluorinated Liquid Crystals

Further studies on the photoresponsive behavior of similar fluorinated liquid crystals have been conducted to understand their UV stability and the impact of solvent media and substituents on their optical properties. The research has provided valuable insights into enhancing the UV stability of these molecules, which is crucial for their use in various applications, including display technologies and sensors (Praveen & Ojha, 2012).

Molecular Ordering and Mesophase Nature of Fluorinated Compounds

Computational analysis of molecular ordering in fluorinated compounds offers insights into their translatory and orientational motions, contributing to the understanding of their mesophase nature. This research helps in determining the peculiarities of molecular ordering and constructing models of structures in different modes of interaction, which is essential for the development of advanced liquid crystalline materials (Ojha & Pisipati, 2003).

Anticancer Activity of Fluorinated Analogues

The synthesis and investigation of fluorinated analogues of combretastatin A-4, involving compounds related to this compound, have shown potential in anticancer research. These studies have focused on developing novel anticancer agents with improved efficacy and specificity, demonstrating the significance of fluorinated compounds in medicinal chemistry (Lawrence et al., 2003).

Fluorination in Organic Synthesis

Research on N-fluoro amines and their analogues has systematized the use of fluorinating compounds in organic synthesis. These reagents, based on structures akin to this compound, have facilitated the efficient introduction of fluorine atoms into organic molecules, paving the way for the development of novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Furin & Fainzil’berg, 2000).

Safety and Hazards

The safety information for 3-Fluoro-2-methoxybenzotrifluoride includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 3-Fluoro-2-methoxybenzotrifluoride are not mentioned, it is supplied by various companies for research and development use .

Properties

IUPAC Name

1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUWZZRHXSJWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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